2-(Tert-butoxy)ethan-1-amine
Overview
Description
2-(Tert-butoxy)ethan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Use in tert-Butoxycarbonylation Reactions
2-(Tert-butoxy)ethan-1-amine and related compounds, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), are significant in tert-butoxycarbonylation reactions. These reactions are essential for the chemoselective protection of amine hydrochlorides and phenols without a base, proceeding in high yields under mild conditions. This process is crucial in the synthesis of various organic compounds, particularly in pharmaceutical research and development (Ouchi et al., 2002); (Saito et al., 2006).
2. In Metalation and Carbon-Carbon Coupling Reactions
Compounds like (tert-butyldimethylsilyl)(2-pyridylmethyl)amine, derived from 2-(aminomethyl)pyridine, are used in metalation with dimethylzinc, leading to zinc-mediated carbon-carbon coupling reactions. This process has potential applications in material science and coordination chemistry due to its ability to form complex molecules with interesting structural and functional properties [(Westerhausen et al., 2001)](https://consensus.app/papers/metalation-westerhausen/7f11e35c504e52a080bc08c1ad4a04fb/?utm_source=chatgpt).
3. Catalyst-free N-tert-butyloxycarbonylation
An innovative approach in the field of organic synthesis involves catalyst-free N-tert-butyloxycarbonylation of amines in water. This method is significant for producing N-t-Boc derivatives chemoselectively without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This method is valuable for the synthesis of optically pure amines and amino alcohols, highlighting its relevance in the synthesis of complex organic compounds (Chankeshwara & Chakraborti, 2006).
4. Reactivity in Amine Modification Processes
This compound and its derivatives play a role in modifying amines, as demonstrated in studies involving tert-butoxy-aluminium hydride reagents. These reagents exhibit reactivity and catalytic activities crucial for dehydrocoupling reactions and the formation of ring compounds, which are relevant in the synthesis of polymers and materials science (Less et al., 2014).
5. Application in Epoxidation Processes
The epoxidation of allylic alcohols can be significantly improved by adding small amounts of amines, including those derived from this compound. This method enhances epoxide selectivities and suppresses acid-catalyzed side reactions, demonstrating the compound's utility in organic synthesis and industrial chemistry (Dusi et al., 1999).
Safety and Hazards
“2-(Tert-butoxy)ethan-1-amine” is classified as a dangerous substance. It has hazard statements H226, H302, H312, H314, and H332, indicating that it is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Precautionary measures should be taken when handling this substance .
Mechanism of Action
Target of Action
This compound is a type of organic compound and is part of the comprehensive catalog of life science products
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Tert-butoxy)ethan-1-amine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMLZYILSIZQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620017 | |
Record name | 2-tert-Butoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88615-68-3 | |
Record name | 2-tert-Butoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tert-butoxy)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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